molecular formula C4H9BrS B3008511 1-Bromo-3-(methylsulfanyl)propane CAS No. 68731-27-1

1-Bromo-3-(methylsulfanyl)propane

Cat. No. B3008511
CAS RN: 68731-27-1
M. Wt: 169.08
InChI Key: GNHPNQQIVWCDEU-UHFFFAOYSA-N
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Description

1-Bromo-3-(methylsulfanyl)propane is a compound that is structurally related to various other brominated and sulfanyl-containing organic molecules. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and reactivity of 1-Bromo-3-(methylsulfanyl)propane.

Synthesis Analysis

The synthesis of related compounds involves the use of brominated precursors and sulfanyl groups. For instance, the purification of omega-(methylsulfinyl)alkyl glucosinolate hydrolysis products from seeds of broccoli and Lesquerella fendleri is described, which includes steps such as solvent extraction, gel filtration chromatography, and reversed-phase high-performance liquid chromatography (HPLC) . Additionally, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is another example of synthesizing brominated and sulfanyl-containing compounds . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(methylsulfanyl)propane.

Molecular Structure Analysis

The molecular structure and conformation of brominated compounds can be determined using techniques such as electron diffraction and molecular mechanics calculations. For example, a study on 3-Bromo-2-methyl-1-propene reveals the presence of a gauche conformer in the gas phase, providing detailed structural parameters such as bond lengths and angles . This information is valuable for understanding the molecular geometry and potential reactivity of 1-Bromo-3-(methylsulfanyl)propane.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds can be quite diverse. The gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes is an example of the versatility of brominated compounds in synthesis . These diene products can further participate in reactions such as Diels-Alder and cross-coupling reactions, indicating that 1-Bromo-3-(methylsulfanyl)propane may also be amenable to similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and sulfanyl-containing compounds are influenced by their molecular structure. The electron diffraction study of 3-Bromo-2-methyl-1-propene provides insights into the conformational preferences of such molecules at different temperatures, which can affect their physical properties like boiling points and solubility . The purification techniques used for glucosinolate hydrolysis products also highlight the importance of purity and the methods to achieve it, which are essential for the accurate determination of physical and chemical properties .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

  • Separation Technologies : A review highlights the challenges and state-of-the-art in separation technologies for biologically produced diols like 1,3-propanediol, which is crucial for industrial biotechnology applications. Techniques such as evaporation, distillation, and membrane filtration are discussed for their effectiveness, efficiency, and areas needing improvement (Zhi-Long Xiu & A. Zeng, 2008).

Catalysis in Chemical Production

  • Glycerol Hydrogenolysis : Research on the hydrogenolysis of glycerol to 1,3-propanediol, a process significant for producing valuable chemicals from renewable resources, examines the role of heterogeneous catalysts. This includes the study of catalyst composition and process optimization for enhancing product competitiveness (Alisson Dias da Silva Ruy et al., 2020).

Health Benefits of Sulforaphane

  • Biological Effects of Sulforaphane : A study on sulforaphane, a compound with a sulfanyl group similar to that in 1-Bromo-3-(methylsulfanyl)propane, discusses its wide range of biological effects, including antioxidant, antimicrobial, and anticancer activities. This highlights the interest in organic compounds with sulfanyl groups for pharmaceutical applications (J. K. Kim & S. Park, 2016).

Membrane Technology for Liquid-Liquid Separation

  • Polymer-based Membranes : Research on poly[(1-trimethylsilyl)-1-propyne]-based membranes for liquid-liquid separation, such as in the purification of organic products from fermentation broths, provides insights into material science applications of organically modified compounds (A. Volkov et al., 2009).

Partial Oxidation of Propane and Propylene

  • Mixed Metal Oxide Catalysts : A review on the partial oxidation of propane to valuable organic compounds using mixed metal oxide catalysts illustrates the importance of chemical processes in the production of industrial chemicals. It emphasizes the balance of acid-base and redox properties for selectivity in product formation (M. Bettahar et al., 1996).

Safety and Hazards

1-Bromo-3-(methylsulfanyl)propane is considered hazardous. It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

properties

IUPAC Name

1-bromo-3-methylsulfanylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrS/c1-6-4-2-3-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHPNQQIVWCDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(methylsulfanyl)propane

CAS RN

68731-27-1
Record name 1-bromo-3-(methylsulfanyl)propane
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